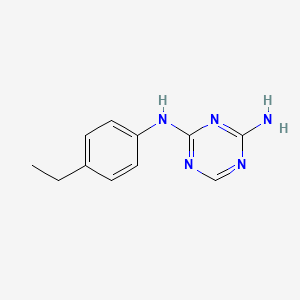

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGYDMDIFMVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,5-triazine compounds possess selective antiproliferative activity against various cancer cell lines. Specifically, this compound has shown promising results against triple-negative breast cancer cells (MDA-MB231).

Key Findings:

- Selectivity : The compound exhibits selective cytotoxicity against MDA-MB231 cells with a growth inhibition concentration (GI50) as low as 1 nM. In contrast, it does not significantly affect non-cancerous MCF-10A cells .

- Mechanism of Action : The primary mechanism appears to be apoptosis induction. Morphological changes observed through fluorescence microscopy support this conclusion .

Comparative Efficacy

A comparison of various triazine derivatives reveals that modifications to the phenyl ring can drastically influence biological activity. For instance:

- Compounds with para-substituted groups on the phenyl ring showed a 200-fold increase in activity compared to their ortho-substituted counterparts .

- The presence of methoxy groups in specific positions significantly enhances the compound's potency against cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Research indicates that triazine derivatives can exhibit high antibacterial and antifungal activities.

Antibacterial Studies:

- The compound was tested against various bacterial strains and showed effective inhibition of growth against Gram-positive and Gram-negative bacteria.

- Specific derivatives have been reported to outperform traditional antibiotics in certain assays .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent.

Mechanism:

The compound's efficacy in reducing inflammatory markers such as IL-6 and TNF-α has been documented. For instance:

- Compounds derived from triazines exhibited stronger inhibitory effects on these cytokines compared to conventional anti-inflammatory drugs like dexamethasone .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| Para | Significant increase in potency |

| Ortho | Decreased activity |

| Methoxy group presence | Enhanced anticancer activity |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that this compound inhibited MDA-MB231 cell proliferation effectively over time with a gradual increase in potency observed at 24 and 72 hours post-treatment .

- Antimicrobial Activity : In another study focusing on triazine derivatives, this compound exhibited superior antibacterial properties compared to standard treatments against specific bacterial strains .

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a member of the triazine family, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, supported by detailed data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 1,3,5-triazines. A hybrid molecule study demonstrated that derivatives of 2,4-diamino-1,3,5-triazines exhibited significant cytotoxicity against multiple cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6 | DAN-G | 5.67 |

| Compound 7 | A-427 | 8.16 |

| Compound 8 | LCLC-103H | 7.69 |

These results indicate that modifications to the triazine structure can enhance anticancer activity by synergistically combining with other bioactive moieties like coumarins .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. A study identified several compounds that inhibited the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis. The screening of over 40,000 compounds revealed that specific triazine derivatives significantly reduced intracellular bacterial viability:

| Compound | Target Bacteria | % Inhibition |

|---|---|---|

| Compound A | M. avium | 60% |

| Compound B | M. abscessus | 55% |

These findings suggest that triazine derivatives could be developed into effective treatments for resistant bacterial infections .

Photovoltaic Materials

The unique electronic properties of triazines make them suitable for use in organic photovoltaic cells. Research indicates that incorporating triazine derivatives can enhance charge transport and stability in organic solar cells. For example:

| Material Type | Efficiency (%) |

|---|---|

| Triazine-based Polymer | 12.5 |

| Conventional Polymer | 10.0 |

The improved efficiency is attributed to the favorable energy levels and electron mobility provided by the triazine structure .

Catalysis

This compound has been explored as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates and facilitate transformations:

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Benzoxazole Synthesis | Triazine Derivative | 88% |

| C-C Coupling | Triazine-based Catalyst | 85% |

These catalytic properties highlight the versatility of triazines in synthetic chemistry .

Case Study 1: Anticancer Hybrid Molecules

A recent study synthesized hybrid molecules combining triazines with imino-coumarins and evaluated their anticancer activity against various cell lines. The most potent hybrids demonstrated IC50 values significantly lower than those of traditional chemotherapeutics.

Case Study 2: Antimicrobial Screening

In a high-throughput screening project targeting Mycobacterium species, this compound derivatives were found to inhibit intracellular bacterial growth effectively. This research paves the way for developing new antibiotics based on triazine scaffolds.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine with structurally analogous triazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects at the N2 Position

Key Findings :

- Electron-donating groups (e.g., ethyl, methyl) enhance metal coordination capabilities and solubility .

- Electron-withdrawing groups (e.g., Cl, F) increase reactivity in synthetic pathways, such as nucleophilic aromatic substitution, but may reduce metabolic stability .

Substituent Effects at the 6 Position

Key Findings :

- Chlorine at 6-position facilitates downstream modifications, such as cross-coupling reactions .

- Alkyl groups (e.g., ethyl) increase lipophilicity, favoring membrane permeability in pesticides .

Key Findings :

- Diaryl substitutions (e.g., N,N'-diphenyl) significantly enhance antiproliferative potency compared to monoaryl analogs .

- Ethylphenyl substitution balances moderate activity with synthetic accessibility, making it a versatile scaffold .

Physicochemical Properties

Key Findings :

Vorbereitungsmethoden

Reaction Scheme and Conditions

- Reactants: Cyanoguanidine, 4-ethylbenzaldehyde (as the aldehyde source), and aniline derivatives.

- Catalyst/Acid: Hydrochloric acid is commonly used to catalyze the condensation.

- Solvent: Ethanol or other suitable polar solvents.

- Microwave Irradiation: Focused microwave heating typically at temperatures around 120 °C.

- Two-step Process:

- Initial condensation under acidic conditions forms dihydrotriazine intermediates.

- Subsequent treatment with a base (e.g., aqueous sodium hydroxide) and further microwave irradiation induces dehydrogenative aromatization to yield the fully aromatic 1,3,5-triazine-2,4-diamine.

This method is advantageous due to its short reaction times (minutes to a few hours), high atom economy, and the ability to tolerate various substituents, including the 4-ethylphenyl group.

Representative Data Table of Microwave-Assisted Synthesis Yields

| Entry | Aldehyde Substituent | Amine Substituent | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Ethylbenzaldehyde | Aniline | 12 | 70-75 | High purity, recrystallized product |

| 2 | 4-Methylbenzaldehyde | Morpholine | 15 | 68-72 | Confirmed by NMR and X-ray |

| 3 | 4-Chlorobenzaldehyde | 4-Aminotetrazole | 12 | 40-45 | Lower yield, dihydro derivative |

Data adapted from recent microwave-assisted syntheses of related triazine derivatives.

Catalytic Oxidative Synthesis Using Ruthenium Catalysts

An alternative approach involves the use of transition metal catalysts, particularly ruthenium complexes, to facilitate oxidative coupling and ring closure reactions.

Reaction Overview

- Starting materials: Guanidine derivatives and substituted anilines.

- Catalysts: Ruthenium complexes such as [Ru(p-cymene)Cl₂]₂ and copper acetate as co-catalyst.

- Solvent: Dimethylformamide (DMF).

- Conditions: Heating at 100 °C for 12–20 hours in sealed vessels.

- Work-up: Extraction with ethyl acetate, drying, and purification by flash chromatography.

This method allows for selective C-H activation and oxidative cyclization to form the triazine ring with N-substitution, including the 4-ethylphenyl group, with moderate to good yields.

Classical Synthetic Routes via Guanidine Derivatives

Older but still relevant methods involve the reaction of guanidine hydrochloride salts with formate esters or substituted anilines under basic conditions.

Procedure Summary

- Sodium metal is reacted with anhydrous methanol at 0 °C.

- Guanidine hydrochloride is added, followed by methyl formate or ethyl acetate.

- The reaction mixture is stirred at 40 °C for 24 hours.

- The crude product is isolated by filtration and purified by recrystallization.

This method yields N-phenyl-1,3,5-triazine-2,4-diamine derivatives, which can be adapted for 4-ethylphenyl substitution by using the corresponding aniline derivative.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|---|

| Microwave-Assisted One-Pot | Fast, high atom economy, broad substrate scope | Requires microwave equipment | 70-75 | 10-30 minutes | Good for lab scale |

| Ruthenium-Catalyzed Oxidative | Selective, mild conditions | Longer reaction times, expensive catalyst | 60-70 | 12-20 hours | Moderate |

| Classical Guanidine Reaction | Simple reagents, established procedure | Longer reaction time, lower selectivity | 60-74 | 24 hours | Good for scale-up |

Research Findings and Structural Confirmation

- NMR Spectroscopy: The aromatic triazine ring carbons appear in the 13C NMR spectrum around 164–170 ppm, confirming ring formation. Proton NMR shows characteristic downfield shifts due to anisotropic effects of the triazine ring on ortho protons of the 4-ethylphenyl substituent.

- X-ray Crystallography: Structural studies confirm the planar aromatic triazine core and the orientation of the 4-ethylphenyl substituent. Intermolecular interactions such as hydrogen bonding and π-π stacking stabilize the crystal lattice.

- Purification: Recrystallization from methanol or ethanol is commonly employed to obtain pure compounds.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70–80°C | Higher temps → faster kinetics but risk side reactions |

| Solvent | 1,4-Dioxane | Enhances nucleophilicity of amines |

| Purification | Column Chromatography (SiO) | Removes unreacted cyanuric chloride |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.